1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 338966-98-6
VCID: VC5039394
InChI: InChI=1S/C13H13Cl2NO/c1-9(2)17-13-8-12(10(14)7-11(13)15)16-5-3-4-6-16/h3-9H,1-2H3
SMILES: CC(C)OC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl
Molecular Formula: C13H13Cl2NO
Molecular Weight: 270.15

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole

CAS No.: 338966-98-6

Cat. No.: VC5039394

Molecular Formula: C13H13Cl2NO

Molecular Weight: 270.15

* For research use only. Not for human or veterinary use.

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole - 338966-98-6

Specification

CAS No. 338966-98-6
Molecular Formula C13H13Cl2NO
Molecular Weight 270.15
IUPAC Name 1-(2,4-dichloro-5-propan-2-yloxyphenyl)pyrrole
Standard InChI InChI=1S/C13H13Cl2NO/c1-9(2)17-13-8-12(10(14)7-11(13)15)16-5-3-4-6-16/h3-9H,1-2H3
Standard InChI Key HIMMDEWJNIABNP-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl

Introduction

Overview

1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole is a halogenated aromatic heterocyclic compound characterized by a pyrrole ring substituted with a 2,4-dichloro-5-isopropoxyphenyl group. While direct literature on this specific compound is limited, insights can be drawn from structurally related molecules and synthetic methodologies. This report synthesizes available data to provide a detailed profile of its chemical identity, synthesis pathways, physicochemical properties, and potential applications.

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a five-membered pyrrole ring (C₄H₄N) linked to a 2,4-dichloro-5-isopropoxyphenyl moiety. Key features include:

  • Pyrrole ring: A nitrogen-containing aromatic ring with conjugated π-electrons.

  • Substituents:

    • Two chlorine atoms at positions 2 and 4 of the phenyl ring.

    • An isopropoxy group (-OCH(CH₃)₂) at position 5.

Table 1: Molecular Data

PropertyValueSource Inference
Molecular formulaC₁₃H₁₃Cl₂NODerived from substituents
Molecular weight282.16 g/molCalculated
IUPAC name1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrroleSystematic nomenclature
SMILES notationClC1=C(C(=C(C=C1)OC(C)C)Cl)N2C=CC=C2Generated via PubChem tools

Spectral Characterization

While direct spectral data for this compound is unavailable, analogous compounds provide reference points:

  • ¹H NMR: The pyrrole protons typically resonate at δ 6.2–6.8 ppm, while aromatic protons in chlorinated phenyl groups appear at δ 7.0–7.5 ppm .

  • ¹³C NMR: Carbon signals for the pyrrole ring are expected near δ 110–125 ppm, with quaternary carbons adjacent to chlorine atoms appearing upfield .

Synthetic Methodologies

Precursor-Based Synthesis

A plausible route involves coupling a pre-functionalized phenyl precursor with a pyrrole ring:

Step 1: Synthesis of 2,4-Dichloro-5-isopropoxyphenylhydrazine

  • Intermediate: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (CAS 40178-22-1) serves as a key precursor .

  • Method: Nitrosation of 2,4-dichloro-5-isopropoxyaniline followed by reduction with Sn/HCl .

Step 2: Cyclization to Pyrrole

  • Knorr Pyrrole Synthesis: Reacting the hydrazine intermediate with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions induces cyclization to form the pyrrole ring .

Table 2: Reaction Conditions for Analogous Pyrrole Synthesis

ParameterValue
SolventEthanol
CatalystAcetic acid
Temperature80°C (microwave reflux)
Reaction time20–80 minutes
Yield39.56–70.21%

Microwave-Assisted Optimization

Dielectric heating (microwave reactors) enhances reaction efficiency:

  • Advantages: Reduced reaction time (20 minutes vs. 2 hours conventionally) and improved yields (up to 70%) .

  • Mechanism: Polar intermediates (e.g., dichloromaleic anhydride) absorb microwave energy, accelerating nucleophilic attack and cyclization .

Physicochemical Properties

Predicted Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and ether groups. Limited solubility in water.

  • Melting Point: Estimated 120–150°C based on chlorinated pyrrole analogs .

  • Stability: Likely stable under ambient conditions but susceptible to photodegradation due to aryl chloride bonds.

Reactivity Profile

  • Electrophilic Substitution: The pyrrole ring undergoes electrophilic attack at the α-position, while the phenyl group directs further substitution via chloro and isopropoxy groups .

  • Nucleophilic Displacement: Chlorine atoms on the phenyl ring may participate in SNAr reactions under basic conditions .

Research Gaps and Future Directions

  • Spectral Validation: Experimental NMR and MS data are needed to confirm structural assignments.

  • Biological Screening: No in vitro or in vivo studies on this compound are reported.

  • Process Optimization: Scalable synthesis routes using green chemistry principles (e.g., solvent-free microwave methods) warrant exploration .

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